molecular formula C26H26N2O5 B11642140 4-(3,4-dimethoxyphenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

4-(3,4-dimethoxyphenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

Katalognummer: B11642140
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: XHFDTBHMLWCVBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-Dimethoxyphenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a synthetic organic compound with a complex structure. It features a combination of methoxy-substituted phenyl groups and an imidazole ring, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: 3,4-dimethoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde, and aniline.

    Formation of Imidazole Ring: The reaction begins with the condensation of 3,4-dimethoxybenzaldehyde and aniline in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the imidazole ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dimethoxyphenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3,4-Dimethoxyphenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 4-(3,4-dimethoxyphenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-2-phenyl-1H-imidazole: Lacks the additional trimethoxyphenyl group.

    4-(3,4,5-Trimethoxyphenyl)-2-phenyl-1H-imidazole: Lacks the dimethoxyphenyl group.

    2-(3,4-Dimethoxyphenyl)-5-phenyl-1H-imidazole: Different substitution pattern on the imidazole ring.

Uniqueness

4-(3,4-Dimethoxyphenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is unique due to its specific combination of methoxy-substituted phenyl groups and imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C26H26N2O5

Molekulargewicht

446.5 g/mol

IUPAC-Name

4-(3,4-dimethoxyphenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C26H26N2O5/c1-29-19-12-11-17(13-20(19)30-2)24-23(16-9-7-6-8-10-16)27-26(28-24)18-14-21(31-3)25(33-5)22(15-18)32-4/h6-15H,1-5H3,(H,27,28)

InChI-Schlüssel

XHFDTBHMLWCVBE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=C(NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.